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C.I. Disperse Orange 54

Cat. No.: B1173384
CAS No.: 12223-31-3
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Description

Significance of Disperse Dyes in Advanced Materials Science and Environmental Sustainability Research

Disperse dyes are a class of synthetic colorants with low water solubility and small molecular structures, designed to dye hydrophobic fibers like polyester (B1180765). alfa-chemistry.commdpi.com Their effectiveness relies on their ability to exist as a fine dispersion in an aqueous medium, from which they can penetrate and color synthetic materials. alfa-chemistry.com The application of disperse dyes is central to the textile industry, which produces millions of tons of dyed polyester fibers annually. mdpi.com

In advanced materials science , the significance of disperse dyes extends beyond simple coloration. Researchers are exploring their use in innovative applications due to their unique properties. For instance, nano liquid disperse dyes, which are finely divided nanoparticles, offer superior performance such as faster absorption and higher colorfastness, even at lower temperatures. marketresearchintellect.com This enhanced efficiency is crucial for developing high-performance textiles, such as those used in sportswear and automotive fabrics. marketresearchintellect.com Furthermore, disperse dyes are being integrated into "smart" dyeing technologies that monitor the process in real-time to optimize results and reduce waste. marketresearchintellect.com Scientists have also demonstrated that incorporating disperse dyes into polymer hosts can create materials with tunable, long-lasting room temperature phosphorescence (afterglow), which has potential applications in displays, sensors, and optical-electronic devices. rsc.org

From an environmental sustainability perspective, disperse dyes present a dual challenge and opportunity. Their inherent water-insolubility and the auxiliaries used in the dyeing process contribute to water pollution, as unfixed dyes and chemicals are released into wastewater. sustainability-directory.com The environmental persistence of some disperse dyes and their potential to break down into harmful intermediates are significant concerns. sustainability-directory.commdpi.com This has spurred research into sustainable solutions. A major area of investigation is the development of advanced wastewater treatment methods, including bioremediation, nanotechnology-based filtration, and electrocoagulation, to remove these dyes from effluents. sustainability-directory.comijcce.ac.ir Another key research direction is the creation of circular economy approaches. For example, studies have shown the potential of using nanoclay materials to adsorb disperse dyes from wastewater, with the resulting dye-nanoclay hybrid being reused directly in subsequent dyeing processes. sciety.orgresearchgate.net This not only remediates wastewater but also recovers and reutilizes valuable dye resources, contributing to a more sustainable industrial cycle. sciety.orgresearchgate.net

Overview of Azo Dye Chemistry and the Specific Research Relevance of C.I. Disperse Orange 54

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. jchemrev.comnih.gov The color of these dyes is determined by the extent of the conjugated system of electrons in the molecule. jchemrev.com The synthesis of azo dyes is typically a two-step process: first, a primary aromatic amine (the diazo component) is converted into a diazonium salt through a process called diazotization. jchemrev.com Second, this unstable diazonium salt is reacted with a coupling component, which is often a phenol (B47542) or another aromatic amine, in an azo coupling reaction to form the final dye molecule. jchemrev.com

This compound is a double azo dye, meaning its molecular structure contains two azo groups. worlddyevariety.com Its synthesis involves the diazotization of 4-Amino-2-methylphenol, which is then coupled with o-Chloroaniline. This intermediate product is then diazotized again and coupled with o-Cresol to yield the final this compound molecule. worlddyevariety.comchemicalbook.com This multi-step synthesis allows for the creation of a complex molecular structure that dictates its specific color and dyeing properties.

The specific research relevance of this compound stems from its defined chemical structure, which makes it a useful model compound for various studies. It is referenced in research exploring the development of new dye mixtures and the synthesis of novel dye derivatives. google.comgoogle.com For example, it has been mentioned in patents for pH-sensitive disperse dye derivatives, indicating its potential use in creating "smart" textiles that can respond to environmental changes. google.com Its properties and interactions within dye mixtures are studied to improve the performance and application of dyes on synthetic textiles. epo.org

Chemical Identity and Properties of this compound

PropertyValueSource
Common Name This compound worlddyevariety.comchemicalbook.com
C.I. Number Not specified in results
CAS Number 12223-31-3 worlddyevariety.comchemicalbook.com
Molecular Formula C₂₀H₁₇ClN₄O₂ worlddyevariety.com
Molecular Weight 380.83 g/mol worlddyevariety.com
Chemical Class Double Azo Dye worlddyevariety.com

Properties

CAS No.

12223-31-3

Molecular Formula

C8H13NO3

Origin of Product

United States

Advanced Synthesis and Molecular Design of C.i. Disperse Orange 54 Derivatives

Novel Synthetic Methodologies for C.I. Disperse Orange 54 Analogs

The synthesis of analogs of this compound, a double azo class dye, traditionally relies on established diazotization and coupling reactions. worlddyevariety.com The conventional manufacturing method involves the diazotization of 4-Amino-2-methylphenol, which is then coupled with o-Chloroaniline. This intermediate product subsequently undergoes another diazotization and is coupled with o-Cresol to yield the final dye. worlddyevariety.com Modern research focuses on refining these pathways and exploring new technologies to improve efficiency, yield, and selectivity.

The precise control of diazotization and azo coupling reactions is fundamental to creating targeted structural modifications of the this compound backbone. Optimization of these processes allows for the synthesis of novel analogs with tailored properties. Key parameters that are manipulated include pH, temperature, and the use of catalysts. For instance, azo coupling with phenols is typically carried out in mildly alkaline conditions, while coupling with aromatic amines occurs in mildly acidic conditions to ensure the reactivity of the coupling agent. scispace.com

Recent advancements have demonstrated the efficacy of microreactor technology in optimizing these reactions. africaresearchconnects.comresearchgate.net Microreactors offer enhanced heat and mass transfer, which allows for rapid and precise control over reaction conditions. researchgate.net This technology enables the immediate use of the often-unstable diazonium intermediate, improving safety and efficiency. scispace.com Research using microreactors for phase transfer catalyzed azo-coupling reactions has shown remarkably high conversion rates in minutes, a significant improvement over conventional batch reactors. africaresearchconnects.comresearchgate.netscispace.com

Table 1: Comparison of Reaction Efficiency in Microreactors for Azo Coupling africaresearchconnects.com
Coupling AgentConversion Rate (%)Reaction Time (minutes)
Diphenylamine99%~2.4
Carbazole22%~2.4
Triphenylamine33%~2.4

Modern synthesis techniques are being explored to overcome the limitations of conventional heating methods, such as long reaction times and lower yields. dntb.gov.ua Microwave-assisted synthesis has emerged as a powerful tool in the production of disperse dyes. mdpi.comekb.eg This technique utilizes microwave irradiation to provide rapid and uniform heating, which can dramatically accelerate reaction rates and improve product yields. dntb.gov.uamdpi.com

Studies comparing microwave-assisted synthesis with conventional methods for azo disperse dyes consistently report significant advantages. The use of microwave technology is also aligned with green chemistry principles, as it often reduces or eliminates the need for harmful organic solvents. dntb.gov.ua

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Disperse Dyes dntb.gov.uamdpi.com
ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction TimeHoursMinutes
Product YieldLowerHigher
Energy ConsumptionHighLow
Environmental ImpactPotential for harmful solventsCompatible with green chemistry protocols

Rational Design of this compound Variants for Tunable Properties

The rational design of new dye molecules involves understanding the relationship between a dye's chemical structure and its resulting properties. By strategically modifying the molecular framework of this compound, chemists can create variants with finely tuned characteristics suitable for specific high-performance applications.

The properties of an azo disperse dye, including its color, fastness, and affinity for fibers, are intrinsically linked to its molecular structure. Structure-property relationship studies reveal how specific molecular features influence these characteristics. For azo dyes, the electronic nature of substituents on the aromatic rings is a critical factor. nih.gov

A common design principle involves creating a "push-pull" or Donor-π-Acceptor (D-π-A) system within the molecule. nih.govresearchgate.net In this system, an electron-donating group (the "push" or donor) and an electron-withdrawing group (the "pull" or acceptor) are positioned at opposite ends of the conjugated π-electron system. This arrangement facilitates intramolecular charge transfer (ICT), which governs the dye's spectroscopic properties, including its maximum absorption wavelength (λmax) and color intensity. nih.gov For example, modifying the substituents on the phenyl rings of a Disperse Orange 54 analog can shift the color and improve fastness properties. scielo.brresearchgate.net The planarity of the molecule and the dihedral angle between the phenyl rings also play a role in the crystalline state, which can impact the dye's optical properties. doi.org

Table 3: Effect of Structural Modifications on Azo Dye Properties nih.gov
Structural ModificationResulting Property Change
Introduction of electron-donating groups (e.g., -OCH3)Shift in λmax, potential change in color hue
Introduction of electron-withdrawing groups (e.g., -NO2)Deepens color (bathochromic shift), enhances ICT
Increasing alkyl chain lengthMay reduce color-fastness performance
Incorporation of heterocyclic moietiesCan lead to brighter hues and excellent fastness

Functionalization is the deliberate introduction of specific chemical groups onto a molecule's core structure to alter its properties. For derivatives of this compound, functionalization strategies are employed to modulate spectroscopic characteristics (color) and interaction potentials (e.g., binding to polyester (B1180765) fibers).

By varying the electron-donating and withdrawing nature of the functional groups grafted onto the diazonium and coupling components, the resulting color can be precisely tuned. nih.gov For instance, the introduction of cyano (-CN) or nitro (-NO2) groups as electron acceptors, and amino (-NH2) or alkoxy (-OR) groups as electron donors, can be used to control the energy of the electronic transitions within the dye molecule, thereby changing its color. nih.govresearchgate.net This approach allows for the creation of a wide palette of colors from a single basic molecular scaffold. Furthermore, functionalization can enhance the dye's performance by improving its lightfastness, wash fastness, and sublimation fastness, which are critical for textile applications. scielo.br

Sophisticated Spectroscopic and Analytical Characterization of C.i. Disperse Orange 54

High-Resolution Mass Spectrometry for Molecular Structure Elucidation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is a cornerstone in the analytical toolkit for dye chemistry, offering unparalleled precision in mass measurement. This capability is essential for confirming elemental compositions, identifying unknown impurities, and elucidating the structures of degradation products. HRMS techniques are capable of full-spectrum acquisition with high mass accuracy, allowing for both targeted and untargeted screening of compounds. nih.gov

Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometry is a powerful technique for the accurate mass determination of polar and large molecules like disperse dyes. ESI is a soft ionization method that typically generates protonated molecules ([M+H]⁺) with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound. The QTOF mass analyzer then measures the mass-to-charge ratio (m/z) with high resolution and accuracy, often in the low parts-per-million (ppm) range.

For C.I. Disperse Orange 54 (C₁₇H₁₄Cl₂N₆O₂), ESI-QTOF analysis would be expected to yield a precise mass for its protonated ion. This high-resolution data allows for the confident confirmation of the dye's elemental formula by comparing the experimentally measured mass to the theoretically calculated mass. The addition of mass detection serves as a complementary technique for impurity analysis and can enhance confidence in compound identification. lcms.cz

Table 1: ESI-QTOF Precise Mass Measurement Data for this compound This table presents hypothetical yet representative data for the analysis of this compound.

AnalyteChemical FormulaAdductTheoretical m/zMeasured m/zMass Error (ppm)
This compoundC₁₇H₁₄Cl₂N₆O₂[M+H]⁺419.0528419.0525-0.72

Direct Analysis in Real-Time Mass Spectrometry (DART-MS) is an ambient ionization technique that enables the rapid analysis of samples in their native state with minimal to no preparation. nih.gov The DART source generates excited helium atoms that initiate a cascade of gas-phase reactions, ultimately creating reagent ions from atmospheric water or solvent vapor. nih.gov These ions then desorb and ionize the analyte directly from a surface, such as a textile fiber. nih.gov

This technique is exceptionally well-suited for the rapid in situ screening of this compound on dyed fabrics or other consumer products. nih.gov It allows for a quick chemical fingerprint of the surface, confirming the presence of the dye and potentially identifying surface-level impurities or degradation products without the need for complex extraction procedures. While primarily qualitative, its speed makes it an invaluable tool for high-throughput quality control and forensic applications. nih.gov

Research Findings:

Methodology: A DART-MS source coupled to a high-resolution mass spectrometer can be used to analyze a small swatch of fabric dyed with this compound. The fabric is simply placed in the gap between the DART source and the mass spectrometer inlet.

Ionization: The heated helium gas stream from the DART source desorbs and ionizes the dye molecules directly from the fiber surface.

Detection: The resulting ions are analyzed by the mass spectrometer, which would detect the protonated molecule of this compound, confirming its presence in a matter of seconds.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the separation and identification of volatile and semi-volatile organic compounds. While disperse dyes themselves are generally non-volatile, GC-MS is indispensable for analyzing volatile impurities from the synthesis process or, more importantly, identifying degradation products. researchgate.net Azo dyes, under reductive conditions, can cleave to form aromatic amines, some of which are carcinogenic. Furthermore, environmental degradation processes like photooxidation can break the dye molecule into smaller, more volatile fragments. researchgate.net

The analysis of this compound degradation would involve a degradation step (e.g., UV irradiation or chemical reduction) followed by extraction and GC-MS analysis. The resulting chromatogram would separate the various degradation products, and the mass spectrometer would provide their mass spectra, allowing for structural identification through library matching and interpretation. For instance, studies on other orange azo dyes have shown that degradation can lead to the formation of compounds containing benzene and naphthalene rings. researchgate.net

Table 2: Potential Volatile Degradation Products of this compound Identifiable by GC-MS Based on the known structure of this compound and general azo dye degradation pathways.

Potential ProductParent MoietyNotes on Formation
2,6-dichloro-4-nitroanilineDiazo componentFormed by reductive cleavage of the azo bond.
N-ethyl-N-(2-cyanoethyl)-p-phenylenediamineCoupling componentFormed by reductive cleavage of the azo bond.
DichloronitrobenzeneDiazo componentPossible product from further degradation/photooxidation.

While ESI is a soft ionization technique, Electron Ionization (EI) is a high-energy method that causes extensive fragmentation of molecules. When coupled with a high-resolution mass analyzer (HRMS), such as an Orbitrap or FT-ICR, EI can provide highly accurate mass measurements of both the molecular ion and its various fragments. This precise data is crucial for confirming the elemental composition of unknown compounds or fragments. researchgate.net

For this compound, HRMS-EI could be used to analyze a purified sample. The high resolving power of the instrument would allow for the unambiguous determination of the elemental formula from the measured m/z value of the molecular ion, distinguishing it from other potential compounds with the same nominal mass. The accurate mass data of the fragment ions would further help in elucidating the dye's structure by confirming the elemental composition of different parts of the molecule. This method is a powerful tool for the definitive identification and structural confirmation of synthetic dyes and their metabolites. nih.govnih.gov

Surface and Elemental Analysis Techniques

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Mapping and Distribution

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful analytical technique used for the elemental analysis and chemical characterization of a sample. wikipedia.orgbruker.com It operates by bombarding a material with a high-energy electron beam, which excites electrons within the sample's atoms. bruker.com As these electrons return to their ground state, they emit X-rays with energies characteristic of the specific elements present. wikipedia.orgbruker.com An energy-dispersive spectrometer measures the number and energy of these emitted X-rays to determine the elemental composition of the specimen. wikipedia.org

For this compound, with the molecular formula C₂₀H₁₇ClN₄O₂, EDX analysis is employed to confirm the presence and distribution of its constituent elements heavier than beryllium. The primary detectable elements are Carbon (C), Nitrogen (N), Oxygen (O), and Chlorine (Cl). Hydrogen (H) is not detectable by standard EDX analysis. This technique is particularly useful for analyzing the dye on a substrate, such as a textile fiber, to verify its uniform application and to identify any elemental contaminants.

Elemental mapping is an advanced application of EDX where the electron beam is scanned across a specific area of the sample. bruker.comadvancedmicroanalytical.comjeol.com For each pixel in the resulting image, a complete elemental spectrum is collected. advancedmicroanalytical.com This data is then used to create a visual map showing the spatial distribution of each element. bruker.com In the context of this compound, an elemental map would illustrate the co-localization of carbon, nitrogen, oxygen, and chlorine, confirming the presence and distribution of the dye molecule. acs.orgresearchgate.net This is invaluable for assessing the homogeneity of the dyeing process and for investigating the dye's interaction with the substrate at a micro-level.

Table 1: Expected Elemental Composition Data for this compound from EDX Analysis

ElementSymbolAtomic NumberExpected PresencePrimary Application in Analysis
CarbonC6YesBackbone of the azo dye structure
NitrogenN7YesKey component of the azo group (-N=N-)
OxygenO8YesComponent of the hydroxyl and ether groups
ChlorineCl17YesSubstituent on one of the aromatic rings

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for the analysis of synthetic dyes, providing robust methods for separation, identification, and quantification. researchgate.netlcms.czmdpi.com For complex substances like this compound, these methods are crucial for assessing purity, identifying by-products from synthesis, and analyzing its presence in various matrices.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) for Quantitative Analysis and Separation of Analytes

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components within a mixture. lcms.czlabrulez.com When coupled with a Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, it becomes a powerful tool for both the quantification and qualitative assessment of dyes like this compound. lcms.czmdpi.com The separation is typically achieved on a reversed-phase column, such as a C18 column, using a gradient elution of a mobile phase, commonly consisting of acetonitrile and an aqueous buffer like ammonium acetate. lcms.czmdpi.com

The DAD detector continuously records the UV-Visible absorption spectrum of the eluent as it exits the column. This allows for the identification of this compound based on its characteristic absorption spectrum and retention time. Furthermore, the peak area at a specific wavelength is proportional to the concentration of the dye, enabling precise quantitative analysis. researchgate.net This method is widely used for quality control in dye manufacturing and for the analysis of dyes extracted from textile fibers. researchgate.netmdpi.com The ability to obtain full spectral data for each peak is also critical for assessing peak purity and resolving co-eluting components. lcms.cz

Table 2: Typical HPLC-DAD Method Parameters for Disperse Dye Analysis

ParameterTypical Value / DescriptionPurpose
LC System ACQUITY Arc System or similarHigh-pressure solvent delivery and sample injection
Column Reversed-phase XBridge C18, 2.1 x 150 mm, 5 µmStationary phase for separation based on hydrophobicity
Mobile Phase A Ammonium acetate buffer (e.g., 10 mmol, pH 3.6) or 0.1% Formic Acid in WaterAqueous component of the mobile phase
Mobile Phase B Acetonitrile or MethanolOrganic component of the mobile phase for elution
Flow Rate 0.30 - 0.6 mL/minControls retention time and separation efficiency
Gradient Elution e.g., Start at 40% B, ramp to 98% B over ~15 minVaries mobile phase composition for efficient separation of multiple components
Injection Volume 5 - 40 µLVolume of sample introduced into the system
DAD Wavelength 240 nm for general screening; specific λmax for quantificationDetection of chromophoric groups in the dye molecule
Data Acquisition Full UV-Vis spectrum (e.g., 200-700 nm)Peak identification and purity assessment

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for Trace-Level Detection in Environmental Samples

For the detection of this compound at trace levels, particularly in complex environmental samples like water, Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. oup.com The technique combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. labrulez.comlcms.cz

After chromatographic separation, the analyte enters the electrospray ionization (ESI) source, where it is converted into gas-phase ions. For this compound, this typically occurs in positive ionization mode, forming the protonated molecule [M+H]⁺. The first mass spectrometer (MS1) isolates this specific precursor ion. The ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass spectrometer (MS2). researchgate.net

This process, often performed in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, is highly specific, as it monitors a unique transition from a precursor ion to a product ion. labrulez.comoup.com This specificity minimizes interference from the sample matrix, allowing for reliable quantification at very low concentrations. lcms.cz The method can achieve limits of detection (LOD) and quantification (LOQ) in the range of nanograms per liter (ng/L) or micrograms per kilogram (µg/kg), making it ideal for environmental monitoring and regulatory compliance testing. researchgate.netoup.comlcms.cz

Table 3: Representative LC-ESI-MS/MS Parameters for this compound Analysis

ParameterTypical Value / DescriptionPurpose
Ionization Mode Electrospray Ionization (ESI), PositiveGeneration of gas-phase ions for mass analysis
Precursor Ion [M+H]⁺ m/z 381.8Mass-to-charge ratio of the protonated parent molecule
Product Ions (SRM/MRM) Specific fragments derived from the precursor ionUsed for highly selective quantification and confirmation
Capillary Voltage ~0.7 kVOptimizes the ionization process
Source Temperature ~150 °CAssists in solvent desolvation
Desolvation Temperature ~500 °CFacilitates the transition of ions into the gas phase
Limit of Detection (LOD) ~2.0 ng/L (in water); ~1.0 µg/kg (in textiles)The lowest concentration that can be reliably detected
Limit of Quantification (LOQ) ~8.0 ng/L (in water); ~4.0 ng/mL (in solution)The lowest concentration that can be accurately quantified

Mechanistic Studies of Environmental Transformation and Remediation of C.i. Disperse Orange 54

Advanced Oxidation Processes for C.I. Disperse Orange 54 Degradation

Advanced Oxidation Processes (AOPs) are a class of procedures that rely on the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to oxidize and degrade organic pollutants. These methods have been explored for their efficacy in breaking down the complex structure of this compound.

Electrochemical Degradation Mechanisms and Kinetics

Electrochemical methods offer a promising approach for the degradation of persistent organic pollutants like azo dyes. The electrochemical behavior of these dyes is primarily centered around the azo group (-N=N-), which is the main electroactive site. nih.gov

Mechanisms: The electrochemical reduction of azo dyes typically proceeds in a stepwise manner, often involving the transfer of four electrons per azo group to ultimately form amine products. nih.gov For monoazo dyes, the process can be simplified into a two-step mechanism. The initial step involves a two-electron, two-proton transfer that results in the formation of a hydrazo intermediate. This is followed by a subsequent two-electron, two-proton transfer which cleaves the N-N bond, yielding aromatic amines. nih.gov The specific potentials at which these reduction events occur are dependent on the dye's molecular structure, the presence of various substituents, and the material of the electrode being used. nih.gov The pH of the supporting electrolyte also plays a critical role, with acidic conditions generally favoring the reduction of the azo bond due to the involvement of protons in the reaction mechanism. nih.gov

Table 1: Electrochemical Degradation Parameters

Parameter Influence on Degradation
pH Acidic conditions generally facilitate the reduction of azo bonds. nih.gov
Electrode Material The nature of the electrode influences the potentials at which reduction occurs. nih.gov
Dye Structure Substituents on the aromatic rings affect the electrochemical behavior. nih.gov
Adsorption Can enhance sensitivity but may also lead to electrode fouling. nih.gov

Fenton and Photo-Fenton Oxidation for Chromophore Cleavage and Mineralization

Fenton and photo-Fenton processes are effective AOPs that utilize Fenton's reagent (a mixture of ferrous ions and hydrogen peroxide) to generate hydroxyl radicals. pharmacyjournal.orgmdpi.com These highly reactive radicals can non-selectively attack and degrade organic molecules. pharmacyjournal.org

Mechanisms: The core of the Fenton reaction is the generation of hydroxyl radicals (•OH) from the reaction between Fe²⁺ and H₂O₂. mdpi.commdpi.com In the photo-Fenton process, the use of UV light enhances the production of hydroxyl radicals and also facilitates the regeneration of Fe²⁺ from Fe³⁺, thereby improving the efficiency of the process. mdpi.com These radicals attack the chromophore of the azo dye, leading to its cleavage and subsequent decolorization. Further oxidation can lead to the opening of the aromatic rings and, ideally, complete mineralization to CO₂, water, and inorganic ions. semanticscholar.org

Kinetics: The degradation kinetics of dyes using Fenton and photo-Fenton processes are often described by pseudo-first-order kinetics. mdpi.com The efficiency of these processes is highly dependent on several factors, including the pH of the solution, and the concentrations of both the iron catalyst and hydrogen peroxide. Acidic conditions, typically around a pH of 3, are generally optimal for Fenton oxidation. mdpi.comscispace.com Studies on similar orange dyes have shown that the photo-Fenton process can lead to complete degradation and significant total organic carbon (TOC) removal. researchgate.net

Table 2: Factors Affecting Fenton and Photo-Fenton Oxidation

Factor Optimal Condition/Effect
pH Acidic conditions (around pH 3) are generally optimal. mdpi.comscispace.com
[Fe²⁺] The concentration of the iron catalyst is a key parameter. scispace.com
[H₂O₂] The concentration of hydrogen peroxide influences the rate of hydroxyl radical generation. mdpi.com
UV Light Enhances hydroxyl radical production and catalyst regeneration in the photo-Fenton process. mdpi.com

Photocatalytic Degradation Efficiency and Semiconductor Catalyst Development

Photocatalysis using semiconductor materials is another AOP that has been extensively studied for the degradation of organic pollutants. researchgate.net This process involves the generation of electron-hole pairs in the semiconductor upon irradiation with light of sufficient energy. mdpi.com

Efficiency and Mechanisms: When a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), is illuminated, electrons are promoted from the valence band to the conduction band, leaving behind holes in the valence band. mdpi.com These charge carriers can then react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, which are responsible for the degradation of the dye molecules. researchgate.net The efficiency of the photocatalytic process is influenced by various parameters, including the pH of the solution, the concentration of the catalyst, the initial concentration of the dye, and the intensity of the light source. researchgate.netnih.gov The degradation of the dye molecules can proceed through the cleavage of the azo bond and subsequent breakdown of the aromatic intermediates. nih.gov

Semiconductor Catalyst Development: Research in this area is focused on developing more efficient photocatalysts that can operate under visible light, which constitutes a larger portion of the solar spectrum. mdpi.com This often involves modifying existing semiconductors, such as TiO₂, by doping with metals or non-metals, or by creating composite materials. mdpi.com For instance, coupling semiconductors with plasmonic noble metals can enhance visible light absorption and improve the separation of photogenerated electron-hole pairs, leading to higher photocatalytic activity. mdpi.com The development of heterojunction and hybrid semiconductor photocatalysts is a key area of research aimed at improving degradation efficiency and enabling other applications like hydrogen production. semanticscholar.org

Table 3: Parameters Influencing Photocatalytic Degradation

Parameter Effect on Degradation Efficiency
pH Affects the surface charge of the catalyst and the speciation of the dye. researchgate.netnih.gov
Catalyst Concentration An optimal concentration exists beyond which efficiency may decrease due to light scattering. researchgate.netnih.gov
Dye Concentration Higher concentrations can lead to reduced light penetration and slower degradation rates. researchgate.netnih.gov
Light Source The wavelength and intensity of the light source are critical for activating the photocatalyst. researchgate.netnih.gov
Catalyst Type The band gap and surface properties of the semiconductor determine its photocatalytic activity. mdpi.comsemanticscholar.org

Biological and Enzymatic Degradation Pathways of this compound Azo Chromophores

Biological and enzymatic methods offer an environmentally friendly and cost-effective alternative for the treatment of dye-containing wastewater. These processes utilize the metabolic capabilities of microorganisms and the catalytic activity of specific enzymes to break down the complex structures of azo dyes.

Microbial Biotransformation under Aerobic and Anaerobic Conditions

The microbial degradation of azo dyes often involves a two-step process that takes advantage of different metabolic pathways under anaerobic and aerobic conditions. nih.govresearchgate.net

Anaerobic Conditions: Under anaerobic (oxygen-deficient) conditions, the initial and crucial step in the degradation of azo dyes is the reductive cleavage of the azo bond (-N=N-). nih.govresearchgate.net This process is typically carried out by a variety of anaerobic and facultative anaerobic bacteria. The reduction of the azo bond leads to the formation of colorless, but potentially hazardous, aromatic amines. nih.govresearchgate.net The efficiency of this decolorization step is often higher under anaerobic conditions as the electrons required for the reduction are readily available from the microbial metabolism of a co-substrate.

Aerobic Conditions: The aromatic amines produced during the anaerobic stage are generally resistant to further degradation under anaerobic conditions. However, under aerobic (oxygen-rich) conditions, these aromatic amines can be further broken down and mineralized by a different set of microorganisms. ijlret.com This aerobic stage involves the hydroxylation and subsequent opening of the aromatic rings, ultimately leading to the formation of less toxic products like carbon dioxide and water. Therefore, a sequential anaerobic-aerobic treatment system is often considered the most effective approach for the complete biodegradation of azo dyes. nih.govresearchgate.net

Role of Specific Enzymes (e.g., Azoreductase, Laccase, Peroxidases) in Reductive and Oxidative Cleavage

The breakdown of azo dyes by microorganisms is facilitated by specific enzymes that catalyze the cleavage of the chromophoric azo bond. The primary enzymes involved are azoreductases, laccases, and peroxidases. researchgate.netd-nb.info

Azoreductases: These enzymes are highly specific for the reductive cleavage of the azo bond. researchgate.net They are typically found in a wide range of bacteria and often function under anaerobic conditions, utilizing coenzymes like NADH or NADPH as electron donors to break the -N=N- linkage, resulting in the formation of aromatic amines. researchgate.net

Laccases: Laccases are copper-containing oxidoreductase enzymes that can non-specifically oxidize a wide range of phenolic and non-phenolic aromatic compounds, including azo dyes. researchgate.netd-nb.info They catalyze the oxidation of the substrate by a one-electron abstraction mechanism, leading to the formation of free radicals. nih.gov This can lead to the decolorization of the dye and, in some cases, polymerization of the degradation products. nih.gov Laccases are often produced by fungi and can function under aerobic conditions. d-nb.info

Peroxidases: Peroxidases, such as lignin (B12514952) peroxidase and manganese peroxidase, are another group of oxidoreductase enzymes that can degrade azo dyes. researchgate.net They require hydrogen peroxide as a co-substrate to initiate their catalytic cycle. Like laccases, they are non-specific and can oxidize a broad range of substrates through a radical-mediated mechanism. researchgate.net

Table 4: Key Enzymes in Azo Dye Degradation

Enzyme Mechanism of Action Typical Conditions
Azoreductase Reductive cleavage of the azo bond. researchgate.net Anaerobic
Laccase Oxidative degradation through free radical formation. researchgate.netnih.gov Aerobic
Peroxidases Oxidative degradation requiring H₂O₂. researchgate.net Aerobic

Identification and Mechanistic Characterization of Degradation Intermediates and Stable Transformation Products

The environmental degradation of azo dyes like this compound is a critical area of study, as the transformation products can sometimes be more toxic than the parent compound. Mechanistic studies, often employing advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS), are essential to identify the intermediates formed during degradation processes such as photocatalysis, sonolysis, or microbial action.

For azo dyes, the primary degradation pathway involves the cleavage of the azo bond (–N=N–). This reductive cleavage breaks the molecule into smaller aromatic amines. Based on the structure of this compound (C₂₀H₁₇ClN₄O₂), the expected initial degradation products would be substituted aromatic amines. The manufacturing process involves coupling diazotized 4-Amino-2-methylphenol with o-Chloroaniline, and then re-diazotizing and coupling with o-Cresol. worlddyevariety.com Therefore, the cleavage of the two azo bonds would likely lead to the formation of precursor amines and related compounds, such as 4-amino-2-methylphenol, o-chloroaniline, and derivatives of o-cresol.

Further degradation typically proceeds through hydroxylation, where hydroxyl radicals (•OH) attack the aromatic rings. This can lead to the formation of various substituted phenols and dihydroxybenzene derivatives. Subsequent oxidation can open the aromatic rings, resulting in the formation of smaller aliphatic carboxylic acids before eventual mineralization to CO₂, H₂O, and inorganic ions. For instance, studies on other orange dyes have identified major intermediates including substituted phenols, aromatic hydroxylamines, and nitroso hydroxyl aromatic amines. researchgate.net

The specific degradation pathway and the stability of the intermediates are highly dependent on the remediation method used (e.g., advanced oxidation processes, microbial degradation) and the environmental conditions (e.g., pH, temperature, presence of oxygen).

Adsorption and Separation Research for this compound Removal from Aqueous Systems

The removal of disperse dyes from textile effluents is a significant challenge due to their low water solubility and resistance to conventional wastewater treatments. Research has focused on adsorption and advanced separation processes as effective methods for decolorization and reduction of chemical oxygen demand (COD).

Adsorption is a widely studied, effective, and economical method for removing dyes from wastewater. The process involves the accumulation of the dye molecules onto the surface of a solid adsorbent. Research has explored various low-cost and novel adsorbents, such as zeolites synthesized from industrial byproducts like cenospheres, and biosorbents like orange peels. researchgate.netpreprints.org

The efficiency of an adsorbent is evaluated through adsorption isotherm and kinetic studies. Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the adsorbent at a constant temperature. Common models include:

Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites.

Freundlich Isotherm: An empirical model that describes multilayer adsorption on a heterogeneous surface.

Temkin Isotherm: Considers the effects of indirect adsorbate-adsorbate interactions on the adsorption process. nih.gov

Kinetic studies determine the rate of dye uptake, which is crucial for designing adsorption systems. The most common kinetic models are:

Pseudo-first-order model: Generally applicable to the initial stages of adsorption.

Pseudo-second-order model: Often provides the best fit for the entire adsorption process, suggesting that chemisorption is the rate-limiting step. nih.gov

Intraparticle diffusion model: Used to identify the diffusion mechanism and rate-controlling steps.

While specific studies focusing solely on this compound are limited, research on similar disperse dyes provides valuable insights. For example, a study on the removal of Disperse Orange 25 and Disperse Blue 79:1 using zeolite synthesized from cenospheres demonstrated high removal efficiency. researchgate.net The optimal conditions found were a pH of 5.68, a contact time of 122 minutes, and an agitation speed of 145 rpm. researchgate.net Such studies show that modified industrial waste can serve as an effective and economical adsorbent for disperse dyes.

Table 1: Comparison of Adsorption Isotherm Models

Isotherm Model Key Assumptions Mathematical Expression
Langmuir Monolayer adsorption, homogeneous surface, no interaction between adsorbed molecules. qe = (qmax * KL * Ce) / (1 + KL * Ce)
Freundlich Multilayer adsorption, heterogeneous surface, non-uniform distribution of adsorption heat. qe = KF * Ce^(1/n)
Temkin Heat of adsorption of all molecules in the layer decreases linearly with coverage. qe = (RT/b) * ln(A * Ce)

Note: qe is the amount of dye adsorbed at equilibrium, Ce is the equilibrium concentration of the dye, and other terms are model constants.

Membrane filtration and electrocoagulation are two advanced treatment technologies that have shown high efficiency in treating textile effluents.

Membrane Filtration processes, such as ultrafiltration (UF) and nanofiltration (NF), physically separate dye molecules from water using semi-permeable membranes. The effectiveness depends on the membrane's material, its molecular weight cut-off (MWCO), and operating parameters like pressure. icm.edu.pl Studies on reactive dyes have shown that polyethersulfone (PES) membranes with a MWCO of 10 kDa or less can achieve removal efficiencies of 80–97%. icm.edu.pl For disperse dyes, which exist as fine dispersions, membrane processes can be particularly effective. Combining photocatalysis with membrane filtration in a photocatalytic membrane reactor (PMR) can further enhance removal by degrading the dye molecules, leading to significant COD reduction (up to 98%) and producing high-quality permeate that can be reused. nih.gov

Electrocoagulation (EC) is an electrochemical process where a sacrificial anode (typically aluminum or iron) corrodes to produce metal cations. These cations hydrolyze to form metal hydroxides, which act as coagulating agents to remove pollutants. The process involves three main stages: electrolytic reactions at the electrodes, formation of coagulants in the aqueous phase, and adsorption of pollutants onto the coagulants. ijcce.ac.ir EC is effective in removing color and reducing COD. For instance, in the treatment of wastewater containing Disperse Orange 30 using Ti-Al electrodes, a maximum removal efficiency of 97% was achieved at pH 6 and a reaction time of 30 minutes. ijcce.ac.ir The EC process is robust against pH changes and can simultaneously reduce equipment costs compared to chemical coagulation. researchgate.net Studies on other dyes have demonstrated COD removal efficiencies ranging from 85.5% to 93%. sid.irdeswater.com

Table 2: Performance of Electrocoagulation for Dye Removal

Dye Type Electrode Material Optimum pH Reaction Time (min) Color Removal (%) COD Removal (%)
Disperse Orange 30 ijcce.ac.ir Ti-Al 6 30 97% Not specified
Acid Orange 5 sid.ir Not specified 7 60 99.3% 85.5%

Environmental Fate Modeling and Persistence Studies for this compound in Aquatic Environments

Environmental fate models are computational tools used to predict the distribution, transformation, and ultimate fate of chemicals released into the environment. researchgate.net These models, often based on the concept of fugacity, divide the environment into interconnected compartments such as air, water, soil, and sediment. researchgate.net To model the fate of a chemical like this compound, the models require input data on its physicochemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient) and transformation half-lives in different media. researchgate.net

The persistence of a chemical in the environment is a key aspect of its fate. Azo dyes are generally considered persistent organic pollutants due to their complex aromatic structures, which are resistant to biodegradation, hydrolysis, and photolysis under typical environmental conditions. Disperse dyes, characterized by low water solubility, have a tendency to partition from the water column into sediment and suspended organic matter. This sequestration can increase their persistence in aquatic systems, as it reduces their bioavailability for microbial degradation and exposure to sunlight.

While specific environmental fate models for this compound are not widely published, generic multimedia fate models like ChemCAN or regional models like GREAT-ER can be adapted. researchgate.net These models would predict that, upon release into an aquatic environment, a significant fraction of this compound would adsorb to sediments. Its degradation would be slow, primarily occurring through microbial action under specific redox conditions (anaerobic cleavage of the azo bond) and slow photolysis in the surface water. The long residence times of such dyes in aquatic ecosystems pose a long-term risk due to their persistence and the potential for the formation of harmful degradation products. researchgate.net

Fundamental Investigations into the Interactions of C.i. Disperse Orange 54 with Diverse Substrates

Molecular-Level Interactions with Textile Fibers (e.g., Polyester (B1180765), Nylon)

While no specific studies on C.I. Disperse Orange 54 were found, the dyeing of synthetic fibers like polyester and nylon with disperse dyes generally follows a "solid solution" mechanism. This process is governed by the principles of adsorption onto the fiber surface, followed by diffusion and sorption into the amorphous regions of the polymer matrix.

Adsorption, Diffusion, and Sorption Mechanisms of this compound in Polymeric Matrices

Specific kinetic and thermodynamic data for the adsorption, diffusion, and sorption of this compound are not available. However, for a typical disperse dye on polyester, the process involves the dye partitioning from the aqueous phase to the fiber surface and subsequent diffusion into the fiber. This is influenced by factors such as temperature, pH, and the presence of dispersing agents. The dyeing process for polyester is typically carried out at high temperatures (around 130°C) to increase the segmental mobility of the polymer chains, which facilitates dye diffusion into the fiber structure.

Influence of Dye Structure and Fiber Morphology on Interaction Dynamics and Fastness Properties

The fastness properties (e.g., wash, light, and sublimation fastness) of a dyed textile are a function of the dye's molecular structure, its physical state within the fiber, and the nature of the fiber itself. For disperse dyes, factors such as molecular size, polarity, and the presence of functional groups that can form intermolecular bonds with the polymer chains are crucial. Generally, larger, more planar molecules with low water solubility tend to exhibit better sublimation fastness on polyester. The morphology of the fiber, including its crystallinity and the size of amorphous regions, dictates the rate and extent of dye uptake, thereby influencing the final color depth and fastness. Without specific research on this compound, a detailed analysis of its structural influence on fastness properties cannot be provided.

Mechanistic Studies of this compound Interactions with Biological Macromolecules (e.g., DNA)

There is a lack of specific studies in the available literature investigating the interaction between this compound and DNA. Research on other azo dyes, such as Disperse Orange 1, has shown that they can interact with DNA, potentially causing structural changes. However, these findings cannot be directly extrapolated to this compound.

Electrochemical Biosensor Applications for Investigating DNA-Dye Interaction

No research publications were found that utilize electrochemical biosensors to study the specific interaction between this compound and DNA. Such sensors are powerful tools that can detect changes in the electrochemical signals of DNA bases (like guanine (B1146940) and adenine) upon interaction with a target molecule, but this technique has not been applied to this compound in the reviewed literature.

Spectrophotometric and Spectroscopic Probing of Conformational Changes in DNA upon Dye Binding

There are no available spectrophotometric or spectroscopic studies (e.g., UV-Vis, fluorescence, circular dichroism) that probe for conformational changes in DNA upon binding with this compound. These methods are typically used to observe phenomena like hypochromism, hyperchromism, or shifts in spectral bands that indicate an interaction, but no such data exists for this specific compound.

Elucidation of Binding Modes (e.g., Intercalation, Minor Groove Binding) and Their Chemical Implications

The specific binding mode of this compound with DNA has not been elucidated. The primary modes of interaction for small molecules with DNA are intercalation (insertion between base pairs) and groove binding (fitting into the major or minor grooves). Determining the preferred mode requires detailed structural and spectroscopic studies, which have not been published for this compound.

Interfacial Phenomena and Colloidal Stability of this compound Dispersions

Disperse dyes, including this compound, are typically milled to an average particle size of 0.5 to 1 micron to create a suitable dispersion for dyeing. The stability of this dispersion is paramount; any significant aggregation or crystallization of dye particles can lead to undesirable outcomes such as color spots, reduced color yield, and uneven dyeing. The colloidal stability of the dye dispersion is influenced by a variety of factors, including the quality of the dye itself, the dyeing temperature, the duration of the dyeing process, the pH of the dye bath, and the presence of suitable dispersing agents.

The stability of a disperse dye dispersion is largely dependent on the presence and efficacy of dispersing agents. These are surface-active substances that adsorb onto the surface of the dye particles, preventing them from aggregating. The stabilization is typically achieved through two primary mechanisms: electrostatic repulsion and steric hindrance. Anionic dispersing agents, such as lignosulfonates or naphthalenesulfonic acid derivatives, impart a negative charge to the dye particles, leading to electrostatic repulsion between them. Non-ionic dispersing agents, on the other hand, create a hydrophilic layer around the particles, which provides a steric barrier to prevent them from coming into close contact.

It is important to note that the stability of a disperse dye dispersion can be compromised under the high-temperature conditions often employed in polyester dyeing. Elevated temperatures can lead to an increase in the particle size of the dye due to a phenomenon known as crystalline growth. This can be exacerbated by the desorption of dispersing agents from the dye particle surface under dyeing conditions. Therefore, the selection of an appropriate dispersing agent that remains effective at high temperatures is crucial for maintaining the stability of the this compound dispersion throughout the dyeing cycle.

While specific research data on the interfacial properties and colloidal stability of this compound is not extensively available in the public domain, the general principles governing disperse dyes provide a strong framework for understanding its behavior. The following tables present hypothetical yet representative data to illustrate the key parameters that are monitored to assess the colloidal stability of a disperse dye like this compound under various conditions.

Table 1: Hypothetical Particle Size Distribution of this compound Dispersions Under Different Milling Times

Milling Time (hours)D10 (µm)D50 (µm)D90 (µm)
10.81.53.0
60.51.02.0
120.30.71.5
240.20.51.0

This table illustrates the expected trend of decreasing particle size with increased milling time, which is a critical step in the preparation of a stable disperse dye dispersion.

Table 2: Hypothetical Zeta Potential of this compound Dispersions with Different Dispersing Agents

Dispersing AgentConcentration (g/L)Zeta Potential (mV)
Anionic Dispersant A0.5-25
Anionic Dispersant A1.0-35
Anionic Dispersant A2.0-45
Non-ionic Dispersant B0.5-10
Non-ionic Dispersant B1.0-12
Non-ionic Dispersant B2.0-15

This table demonstrates the influence of the type and concentration of dispersing agent on the zeta potential, a key indicator of the electrostatic stability of the dispersion. A more negative zeta potential generally indicates greater stability.

Table 3: Hypothetical Effect of Temperature on the Average Particle Size of this compound Dispersions

Temperature (°C)Average Particle Size (µm) - With StabilizerAverage Particle Size (µm) - Without Stabilizer
250.60.7
800.71.5
1000.82.5
1301.05.0 (significant aggregation)

This table illustrates the potential for particle size growth at elevated dyeing temperatures and the crucial role of a heat-stable dispersing agent in mitigating this effect.

Theoretical and Computational Chemistry Approaches to C.i. Disperse Orange 54 Research

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of dye molecules. DFT methods provide a balance between computational cost and accuracy, making them suitable for studying the relatively large structures of disperse dyes. These calculations can predict molecular geometries, orbital energies, and electronic transitions, which are the primary determinants of a dye's color and chemical reactivity.

The color of a dye is a direct consequence of its ability to absorb light in the visible region of the electromagnetic spectrum, which promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.org In the context of molecular orbital theory, this is typically a transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that largely determines the wavelength of maximum absorption (λmax) and thus the color of the molecule. chemmethod.comnih.gov A smaller energy gap corresponds to the absorption of longer wavelength light. libretexts.org For an orange dye like C.I. Disperse Orange 54, the HOMO-LUMO gap is expected to be of a magnitude that results in absorption in the blue-green region of the spectrum (approximately 450-495 nm).

Computational methods allow for the precise calculation of these orbital energies and the modeling of the electronic transitions. The primary electronic transition responsible for the color is the HOMO → LUMO excitation. researchgate.net DFT calculations can map the electron density distribution of these frontier orbitals, revealing the nature of the electronic transition, often a π → π* transition within the conjugated system of the azo dye. The analysis of these orbitals is crucial for understanding how structural modifications would affect the dye's color. nih.gov

Computational ParameterDescriptionTypical Calculated Value (eV) for Azo Dyes
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to the electron-donating ability of the molecule.-6.0 to -5.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to the electron-accepting ability of the molecule.-3.5 to -3.0
ΔE (HOMO-LUMO Gap) The energy difference between the LUMO and HOMO, which correlates with the color of the dye. chemmethod.com2.5 to 3.0

Note: The values presented are representative for typical azo disperse dyes and are used to illustrate the application of HOMO-LUMO analysis.

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating excited-state properties and predicting the electronic absorption spectra of molecules. researchgate.net TD-DFT can compute the vertical excitation energies and oscillator strengths for electronic transitions. gazi.edu.trresearchgate.net The excitation energy corresponds to the energy of absorbed light, and the oscillator strength relates to the intensity of the absorption band.

By calculating these parameters for the lowest energy transitions, a theoretical UV-Vis spectrum can be generated. The calculated wavelength of maximum absorption (λmax) can then be compared with experimental data to validate the computational model. researchgate.net Studies on various heterocyclic azo disperse dyes have shown an excellent agreement between λmax values calculated using TD-DFT (with appropriate functionals like B3LYP) and those measured experimentally. researchgate.netgazi.edu.tr This predictive capability is a powerful tool in the design of new dyes, as it allows for the virtual screening of different molecular structures to achieve a desired color without synthesizing every compound. researchgate.net

Dye Structure (Analogous to Disperse Orange)Calculation MethodCalculated λmax (nm)Experimental λmax (nm)
Mono-azo Orange Dye 1TD-B3LYP/6-31G(d)445452
Mono-azo Orange Dye 2TD-B3LYP/6-31G(d)460468
Mono-azo Orange Dye 3TD-B3LYP/6-31G(d)475480

Note: Data is based on computational studies of similar mono-azo orange disperse dyes to demonstrate the predictive accuracy of TD-DFT methods. gazi.edu.trresearchgate.net

Many azo dyes, particularly those with a hydroxyl group positioned ortho to the azo linkage, can exist in two tautomeric forms: the azo form and the hydrazone form. This phenomenon, known as azo-hydrazone tautomerism, can significantly influence the dye's color, lightfastness, and other properties, as the two tautomers have different electronic structures and absorption spectra.

Quantum chemical calculations are highly effective for studying tautomeric equilibria. By optimizing the geometry of each tautomer and calculating its total electronic energy, the relative stability of the two forms can be determined. The energy difference (ΔE) between the tautomers indicates which form is thermodynamically favored. These calculations can be performed in the gas phase or, more realistically, by including solvent effects using models like the Conductor-like Screening Model (COSMO), as the solvent polarity can shift the equilibrium. Predicting the dominant tautomeric form is essential for accurately predicting the dye's color and performance characteristics.

Molecular Dynamics Simulations for Dye-Substrate Interactions and Aggregation Behavior

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. MD is a powerful tool for understanding the behavior of dyes in the complex environments of a dye bath or on a fiber surface.

The dyeing of polyester (B1180765) with disperse dyes is a process of adsorption onto the fiber surface followed by diffusion into the polymer matrix. textilelearner.net MD simulations can model this process at the atomic level, providing insights that are difficult to obtain experimentally. tandfonline.com

In a typical simulation, a model system is constructed containing the polyester fiber (amorphous region), water, and dye molecules. By solving Newton's equations of motion for every atom in the system, the trajectory of the dye molecules can be tracked. This allows for the study of how the dye approaches and adsorbs onto the polyester surface. Key parameters such as the interaction energy between the dye and the fiber can be calculated, revealing the strength of the binding, which is dominated by van der Waals forces for disperse dyes. alfa-chemistry.com Furthermore, the diffusion coefficient of the dye within the polymer can be estimated, which is a critical factor in determining the rate of dyeing. A study on the adsorption of Disperse Orange 30 on polyester, for example, experimentally determined that the process is exothermic and follows Nernst adsorption isotherms. iau.irresearchgate.net MD simulations can provide a molecular-level explanation for such thermodynamic and kinetic observations.

Simulation ParameterDescriptionSignificance
Interaction Energy The potential energy between the dye molecule and the polyester chains.Indicates the strength of adsorption and the affinity of the dye for the fiber.
Radial Distribution Function Describes how the density of surrounding atoms varies as a function of distance from a reference atom.Helps determine the preferred orientation and proximity of the dye to functional groups on the polymer.
Mean Squared Displacement (MSD) Measures the average distance a molecule travels over time.Used to calculate the diffusion coefficient, which quantifies the rate of dye penetration into the fiber.

Disperse dyes have low water solubility and exist in the dyebath as a fine dispersion. alfa-chemistry.com However, dye molecules have a tendency to self-associate or aggregate in aqueous solutions, which can negatively impact the dyeing process by leading to uneven coloration and reduced efficiency. mdpi.comresearchgate.net

MD simulations are well-suited to investigate the mechanisms of dye aggregation. rsc.orgresearchgate.net By simulating multiple dye molecules in a water box, researchers can observe the spontaneous formation of aggregates (dimers, trimers, etc.). These simulations can elucidate the driving forces behind aggregation, which are typically hydrophobic interactions and π-π stacking between the aromatic rings of the dye molecules. The stability of these aggregates can be assessed by calculating the potential of mean force (PMF) or the binding free energy. Understanding aggregation behavior is crucial for formulating stable dye dispersions and optimizing dyeing conditions to ensure molecules are available in their monomeric form for adsorption onto the fiber. mdpi.com

Computational Studies on Degradation Pathways and Intermediate Formation

Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the degradation of azo dyes. nih.govnih.gov These methods can map out reaction pathways, identify transient intermediates, and calculate thermodynamic properties that describe the reactivity of the dye molecule toward various degrading species. nih.govnih.gov

The chromophore of this compound is the azo group (–N=N–), and its cleavage is the primary step in the decolorization and degradation of the dye. nih.gov Computational studies on analogous azo dyes have detailed several potential mechanistic pathways for this cleavage.

One common pathway involves a reductive cleavage of the N=N bond, which can be facilitated by photocatalysis. nih.gov In this process, electrons are transferred to the azo dye, leading to the breaking of the double bond and the formation of aromatic amines. nih.gov Another significant degradation mechanism involves the attack of highly reactive radicals, such as hydroxyl (•OH) or hydroperoxyl (•OOH) radicals, which are often generated in advanced oxidation processes (AOPs). researchgate.netusach.cl

Computational models propose two main routes for radical-mediated azo bond cleavage:

Symmetric Cleavage: The azo bond is cleaved symmetrically, which can lead to the formation of various intermediates. researchgate.net

Asymmetric Cleavage: The bond breakage occurs asymmetrically, resulting in a different set of intermediate products. researchgate.net

The interaction of radicals like •OOH with the azo dye can occur through different mechanisms, such as an OC mechanism (attack on a carbon atom) or an ON mechanism (attack on a nitrogen atom). usach.cl Theoretical calculations for similar dyes have shown a preference for the OC mechanism, which exhibits lower activation energies. usach.cl The ultimate products of these cleavage pathways are typically smaller, less colored, and often more biodegradable aromatic amines. nih.gov

Understanding the energy landscape of a chemical reaction is key to determining its feasibility and rate. Computational chemistry allows for the calculation of energy profiles for the degradation of azo dyes, providing insight into the activation energies and thermodynamics of the transformation processes.

DFT calculations are used to determine key thermodynamic parameters that describe the reactivity of the dye molecule. nih.govnih.gov These parameters, as studied for analogous azo dyes, include:

Parameter Description
Free Energy Indicates the spontaneity of the degradation reaction.
Dipole Moment Relates to the polarity and solubility of the molecule.
HOMO–LUMO Energy Gap The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.
Chemical Potential Describes the tendency of a substance to react with other substances.
Global Hardness & Softness These parameters measure the resistance to change in the electron distribution of the molecule.
Global Electrophilicity Index Quantifies the electrophilic nature of the dye molecule.
Ionization Potential & Electron Affinity Relate to the molecule's ability to lose or gain an electron, respectively.

By calculating the energy of reactants, transition states, and products, a complete reaction coordinate diagram can be constructed. These profiles reveal the most favorable degradation pathways by identifying the routes with the lowest activation energy barriers. For example, studies on other orange azo dyes have used these computational methods to explain their degradation under different pH conditions and in the presence of various catalysts. nih.gov

Crystal Structure Analysis and Solid-State Packing Investigations for this compound and Analogs

While specific crystal structure data for this compound is not publicly available, analysis of its close analogs, such as C.I. Disperse Orange 61, provides significant insight into the expected solid-state behavior. researchgate.netdoi.org Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of molecules in a crystal, including conformation, stereochemistry, and intermolecular interactions. doi.org This information is vital as the optical and technical properties of a dye depend not only on its molecular structure but also on its morphology and packing in the solid state. doi.org

Analysis of C.I. Disperse Orange 61 revealed that it crystallizes in the triclinic system. researchgate.netdoi.org The two phenyl rings in its structure are not coplanar but are oriented at a significant dihedral angle to each other. researchgate.netdoi.org The stability of the crystal structure is maintained by a combination of intermolecular forces:

Hydrogen Bonds: C–H···N hydrogen bonds link molecules into centrosymmetric dimers. researchgate.netdoi.org

π–π Stacking: Weak π–π stacking interactions between the phenyl rings further stabilize the crystal packing, with a measured centroid–centroid distance of 3.741(4) Å. researchgate.netdoi.org

These types of non-covalent interactions are crucial in dictating the bulk properties of the dye. The study of such analogs provides a template for understanding how modifications to the dye's chemical structure can influence its crystal packing and, consequently, its performance characteristics. doi.org

Below is a table summarizing crystallographic data for analogs of this compound.

Compound Crystal System Space Group Key Structural Features
C.I. Disperse Orange 61 TriclinicP-1Non-planar skeleton; intermolecular C–H···N hydrogen bonds forming dimers; π–π stacking interactions. researchgate.netdoi.org
C.I. Disperse Brown 1 OrthorhombicFdd2Non-planar skeleton with a dihedral angle of 45.53° between phenyl rings. researchgate.net
C.I. Disperse Blue 79 TriclinicP-1Quasi-planar skeleton with a dihedral angle of 9.4(3)° between aromatic rings. researchgate.net

This comparative data illustrates how subtle changes in the molecular structure of disperse azo dyes can lead to different crystal systems and packing arrangements, which in turn affect their physical and chemical properties.

Emerging Research Frontiers and Innovative Applications of C.i. Disperse Orange 54

Development of C.I. Disperse Orange 54 for Advanced Functional Materials

The unique chemical structure of azo dyes like this compound has prompted investigations into their use in materials that go beyond simple coloration, entering the realm of functional and responsive systems.

The field of smart textiles, fabrics that can sense and react to environmental stimuli, represents a significant growth area for functional dyes. These dyes can change color or other properties in response to triggers like light, temperature, or pH. While direct research on incorporating this compound into smart textiles is still an emerging area, the principles established with other functional dyes provide a clear pathway for its potential application. Functional dyes are specifically engineered to impart functionalities to textiles, reacting to various environmental stimuli such as light (photochromic), temperature (thermochromic), and electrical fields (electrochromic). This responsiveness is the key to creating textiles that can actively communicate information about the wearer or the environment.

The potential for this compound in electronic applications is being inferred from studies on chemically similar dyes. For instance, C.I. Disperse Orange 25, another azo disperse dye, has been utilized as an optical sensor and fluorescent agent in studies of wastewater treatment. biosynth.com The development of chemically modified electrodes is a significant area in the advancement of electrochemical sensors for synthetic orange dyes. mdpi.com These sensors use various chemical modifiers on the electrode surface to improve sensitivity and selectivity for target dye molecules. mdpi.com Given that this compound is a double azo dye, its chromophoric system could potentially be harnessed for sensing applications, where changes in its absorption or fluorescence spectrum upon interaction with a target analyte could be measured.

Research into Sustainable Dyeing Technologies Involving this compound

The textile industry's significant environmental footprint, particularly its water consumption, has driven research into more sustainable dyeing methods. This compound is a candidate for these advanced, eco-friendly technologies.

Supercritical carbon dioxide (scCO₂) dyeing is a revolutionary waterless technology that offers substantial environmental advantages over conventional aqueous dyeing. diva-portal.orgresearchgate.net In this process, CO₂ is brought to a supercritical state (above 31.1°C and 73.8 bar), where it exhibits properties of both a liquid and a gas. fibre2fashion.com This allows it to act as a solvent for disperse dyes, which are readily soluble in scCO₂, and to penetrate synthetic fibers like polyester (B1180765) efficiently. diva-portal.orgeco2dye.com

The key environmental benefits of this technology are profound. It completely eliminates the use of water in the dyeing process, thereby producing no wastewater effluent. textilelearner.netresearchgate.net It also obviates the need for auxiliary chemicals like dispersing agents, which are required in water-based dyeing. fibre2fashion.com Furthermore, at the end of the process, the CO₂ can be depressurized, causing the residual dye to precipitate out for collection and reuse, while the CO₂ itself is recycled in a closed-loop system. researchgate.netfibre2fashion.com This leads to significant energy savings, as the need to heat large volumes of water and subsequently dry the fabric is eliminated. fibre2fashion.comtextilelearner.net

Research into optimizing scCO₂ dyeing for specific dyes is ongoing. A study on an azo disperse dye similar to this compound investigated the influence of key parameters on dyeing performance, providing a model for future research on Disperse Orange 54.

Table 1: Investigated Parameters for Supercritical CO₂ Dyeing of Polyester with an Azo Disperse Dye. diva-portal.org

ParameterRange InvestigatedSignificance
Temperature80 - 120 °CAffects dye solubility and fiber swelling, influencing dye uptake.
Pressure10 - 25 MPa (100 - 250 bar)Directly influences the density and solvating power of the scCO₂.
Dyeing Duration1 - 2 hoursDetermines the time for dye diffusion and fixation within the fibers.

For conventional aqueous dyeing, rendering the process more sustainable involves the reuse and recycling of the dyebath. Several strategies have been investigated for disperse dyes that would be applicable to this compound. The core principle is that after a dyeing cycle, the effluent contains residual dye, auxiliaries, and heat energy that can be recovered. p2infohouse.org

One approach involves treating the spent dyebath to remove the color before reconstitution. Ozone treatment, for example, has been demonstrated to decolorize residual direct and disperse dyes, allowing the water to be reused for subsequent dyeing cycles. p2infohouse.org Another method uses electrochemical treatment with sacrificial iron electrodes to remove organic compounds, with studies showing that the treated effluent can be successfully recycled into new dyebaths. p2infohouse.org A more recent circular approach involves using nanoclay, such as Laponite®, to adsorb the residual disperse dye from the wastewater. researchgate.net The resulting dye-loaded nanoclay can then be used directly as a colorant in a new polyester dyeing process, turning a waste product into a valuable resource. researchgate.net

Table 2: Comparison of Dyebath Recycling Strategies for Disperse Dyes.

Recycling StrategyMechanismKey AdvantageReference
Ozone TreatmentChemical oxidation to decolorize residual dye.Allows for the reuse of water and recovery of heat energy. p2infohouse.org
Electrochemical TreatmentUses sacrificial iron electrodes to remove organic compounds and reduce toxicity.Produces level dyeings with reasonable color reproducibility upon recycling. p2infohouse.org
Nanoclay AdsorptionAdsorbs residual dye onto a nanoclay carrier.Creates a circular system where the recovered dye-nanoclay hybrid is reused as a colorant. researchgate.net

Exploration of Ancillary Chemical Activities of this compound (e.g., Antioxidant, Antimicrobial Potential in In Vitro Chemical and Mechanistic Studies)

A novel area of research for synthetic dyes is the exploration of potential bioactive properties. While primarily designed for color, the complex organic structures of dyes may confer other chemical activities. In vitro studies on various disperse dyes have begun to investigate this potential, paving the way for similar research on this compound.

For example, an in vitro study evaluating the antioxidant effect of two different disperse dyes using a DPPH radical scavenging assay found that one dye exhibited moderate antioxidant activity, while the other showed weak activity. researchgate.net In the realm of antimicrobial properties, research has shown that certain disperse dyes derived from a thiazole (B1198619) moiety possess antimicrobial activity. researchgate.net Furthermore, C.I. Disperse Orange 25 has been identified as a potential reactive or activated antimicrobial agent, suitable for creating polymer matrices with antimicrobial properties. biosynth.com These findings suggest that the class of disperse dyes is not inert and may possess bioactivities worth exploring. To date, specific studies on the antioxidant or antimicrobial potential of this compound have not been reported, but this remains a compelling frontier for future research.

Table 3: Ancillary Chemical Activities Reported for Other Disperse Dyes in In Vitro Studies.

Disperse DyeInvestigated ActivityFindingReference
Unnamed Disperse Dye 1AntioxidantModerate activity (IC50 of 64.5 µg/mL). researchgate.net
Unnamed Disperse Dye 2AntioxidantWeak activity (IC50 of 191.6 µg/mL). researchgate.net
C.I. Disperse Orange 25AntimicrobialIdentified as a potential reactive or activated antimicrobial agent. biosynth.com
Thiazole-derived Disperse DyesAntimicrobialDemonstrated antimicrobial properties. researchgate.net

Conclusion and Future Outlook in C.i. Disperse Orange 54 Research

Summary of Key Academic Contributions and Unresolved Research Questions

Academic research on C.I. Disperse Orange 54, a double azo dye, has primarily focused on its synthesis, chemical properties, and application in the textile industry. Key contributions have established its molecular structure and fundamental characteristics. The synthesis of this compound involves the diazotization of 4-Amino-2-methylphenol, coupling with o-Chloroaniline, followed by a subsequent diazotization and coupling with o-Cresol. worlddyevariety.com This process yields the yellow-orange dye known for its use in coloring polyester (B1180765) fibers. worlddyevariety.comgoogle.com

Despite these foundational contributions, significant research questions remain unresolved. The academic literature provides limited in-depth studies on the environmental fate and degradation pathways of this compound. While the broader class of azo dyes is known to be of environmental concern, specific data on the persistence, bioaccumulation, and toxicity of this particular compound are scarce. Furthermore, detailed toxicological studies are necessary to fully understand its potential impact on ecosystems and human health, moving beyond the general understanding of disperse dyes. scbt.comnih.govnih.gov

Another area with unresolved questions is the optimization of its dyeing performance and the minimization of its environmental impact during the manufacturing and application processes. Research into more eco-friendly synthesis routes and dyeing methods that enhance fixation rates and reduce effluent contamination is still in its early stages for this specific dye. The potential for this compound to be a contact allergen, a known issue with other disperse dyes, has not been extensively investigated. nih.govnih.govnih.gov

A summary of the current state of research is presented in the table below:

Research AreaKey Academic ContributionsUnresolved Research Questions
Synthesis & Structure Elucidation of the manufacturing process involving diazotization and coupling reactions. worlddyevariety.comDevelopment of greener synthesis pathways with higher yields and fewer hazardous byproducts.
Physicochemical Properties Determination of molecular formula (C₂₀H₁₇ClN₄O₂) and molecular weight (380.83). worlddyevariety.comComprehensive data on solubility in various solvents, partition coefficients, and thermal stability.
Applications Widespread use as a disperse dye for polyester and blended fibers. google.comExploration of novel applications in other fields, such as in specialized coatings or as a chromogenic indicator.
Environmental Fate General understanding of the persistence of azo dyes in the environment. nih.govSpecific degradation pathways (biotic and abiotic), identification of metabolites, and ecotoxicity profile of this compound.
Dyeing Process Established methods for applying the dye to textiles.Optimization of dyeing parameters for improved efficiency, reduced water and energy consumption, and lower effluent load.

Identification of Promising Avenues for Future Research on this compound, Highlighting Interdisciplinary Approaches

Future research on this compound should be directed towards addressing the existing knowledge gaps, with a strong emphasis on sustainability and safety. An interdisciplinary approach will be crucial for making significant advancements.

Environmental Science and Toxicology: A primary focus should be on the environmental impact of this compound. This includes comprehensive studies on its biodegradability under various conditions, the identification of its degradation products, and the assessment of their toxicity. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), can be employed to trace the fate of the dye in simulated environmental systems. Collaboration between chemists and environmental toxicologists is essential to evaluate its potential for bioaccumulation and its effects on aquatic organisms. nih.gov

Green Chemistry and Chemical Engineering: There is a significant opportunity to develop more environmentally benign methods for the synthesis and application of this compound. Research could explore the use of enzymatic catalysts in the synthesis process to reduce the reliance on harsh chemicals. In terms of application, the development of novel dyeing techniques, such as supercritical fluid dyeing with carbon dioxide, could drastically reduce water consumption and wastewater generation. This would require the expertise of both synthetic chemists and chemical engineers to design and scale up such processes.

Materials Science and Polymer Chemistry: Investigating the interactions between this compound and different polymer fibers at a molecular level could lead to improved dye uptake and fastness properties. This could involve computational modeling to predict dye-fiber interactions and the use of surface modification techniques to enhance the affinity of fibers for the dye. Such research would benefit from the collaboration of materials scientists and polymer chemists to develop more efficient and durable textile coloring systems.

Computational Chemistry: Molecular modeling and quantum chemical calculations can be employed to predict the properties, toxicity, and environmental fate of this compound and its potential degradation products. These computational approaches can help to prioritize experimental studies and guide the design of safer and more effective dye molecules. This avenue of research highlights the potential for collaboration between computational chemists and experimental researchers.

Promising future research directions are summarized in the table below:

Research AvenueInterdisciplinary ApproachPotential Impact
Biodegradation and Ecotoxicity Studies Environmental Chemistry, Microbiology, ToxicologyComprehensive understanding of the environmental risks and the development of effective remediation strategies.
Green Synthesis and Application Methods Organic Chemistry, Biotechnology, Chemical EngineeringReduction of the environmental footprint of the dye's lifecycle, from production to application.
Enhanced Dye-Fiber Interactions Materials Science, Polymer Chemistry, Computational ModelingImproved dyeing efficiency, leading to less dye wastage and enhanced product quality.
Predictive Toxicity and Fate Modeling Computational Chemistry, Toxicology, Environmental ScienceProactive identification of potential hazards and the design of safer alternative dyes.

Q & A

(Basic) What spectroscopic methods are recommended for identifying functional groups in C.I. Disperse Orange 54, and how should data interpretation be approached?

Answer: Fourier-transform infrared spectroscopy (FTIR) in the 4000–400 cm⁻¹ range is essential for identifying functional groups. Key peaks include:

  • 1741 cm⁻¹ : Indicates ester or carbonyl groups (e.g., from dye auxochromes) .
  • 1060 cm⁻¹ : Corresponds to C-O bonds in ether or carboxylic acid groups .
  • 3600–3200 cm⁻¹ : Broad bands for hydroxyl (-OH) groups, useful for tracking adsorbent-dye interactions .
    For interpretation, compare spectra of treated vs. untreated samples to isolate structural changes. For example, chemical pretreatment of adsorbents may eliminate peaks associated with pectin (1741 cm⁻¹) or modify hydroxyl group environments .

(Advanced) How can researchers address conflicting data between UV-Vis absorption and turbidity measurements in dye adsorption studies?

Answer: Discrepancies often arise from suspended solids interfering with UV-Vis readings. Methodological solutions include:

  • Complementary turbidity assays : Measure turbidity (NTU) alongside absorbance to quantify particulate interference. In adsorption studies with C.I. Disperse Blue 56, turbidity increased with dye concentration, explaining non-correlative UV-Vis results .
  • Sample filtration : Use 0.45 µm membrane filters to remove suspended particles before UV-Vis analysis.
  • Calibration curves : Validate absorbance measurements with pre-filtered standards at known concentrations .

(Basic) What factors influence the adsorption capacity of biomass-based adsorbents for this compound?

Answer: Key variables include:

  • Particle size : 200–500 µm adsorbents optimize surface area-to-volume ratios, enhancing adsorption efficiency .
  • Chemical pretreatment : H₂O₂ and Ca(OH)₂ modify adsorbent surfaces by removing pectin (improving cellulose accessibility) and introducing ion-exchange sites .
  • Initial dye concentration : Higher concentrations may saturate adsorption sites, requiring isotherm modeling (e.g., Langmuir for monolayer adsorption) .

(Advanced) What experimental protocols ensure reproducibility in supercritical CO₂ dyeing processes using this compound?

Answer: Critical parameters for solubility and dye uptake include:

  • Pressure and temperature : Optimize at 20–30 MPa and 120–140°C to enhance CO₂ solvent power .
  • Dye solubility assays : Use high-performance liquid chromatography (HPLC) or gravimetric analysis post-treatment to quantify dye dissolution .
  • Substrate pretreatment : Pre-swelling polyester or acetate fibers improves dye penetration .
    Document pressure/temperature ramping rates and equilibration times to ensure replicability .

(Basic) How to formulate a hypothesis-driven research question on the environmental impact of this compound degradation byproducts?

Answer: Apply the P-E/I-C-O framework :

  • Population : Aquatic ecosystems exposed to textile effluents.
  • Exposure/Intervention : Photocatalytic degradation byproducts (e.g., aromatic amines).
  • Comparison : Untreated effluent vs. post-degradation samples.
  • Outcome : Toxicity levels (e.g., LC50 for Daphnia magna).
    Validate hypotheses using liquid chromatography-mass spectrometry (LC-MS) for byproduct identification and standardized ecotoxicity assays .

(Advanced) What statistical approaches are suitable for analyzing nonlinear adsorption isotherms of this compound on modified cellulose substrates?

Answer:

  • Model selection : Compare Freundlich (heterogeneous surfaces) and Langmuir (monolayer adsorption) using Akaike/Bayesian information criteria (AIC/BIC) .
  • Error analysis : Calculate root-mean-square error (RMSE) and χ² to assess fit quality.
  • ANOVA : Test significance of substrate modifications (e.g., carboxylation vs. sulfonation) on adsorption capacity .

(Basic) What quality control measures are critical for synthesizing this compound in lab-scale studies?

Answer:

  • Purity verification : Use thin-layer chromatography (TLC) with UV detection to confirm absence of intermediates.
  • Yield optimization : Monitor reaction temperature (±2°C) and stoichiometric ratios (e.g., nitro group reduction steps).
  • Spectroscopic cross-validation : Combine FTIR, NMR, and elemental analysis to confirm molecular structure .

(Advanced) How can computational modeling predict the aggregation behavior of this compound in aqueous solutions?

Answer:

  • Molecular dynamics (MD) simulations : Model dye-dye and dye-water interactions using force fields (e.g., CHARMM or AMBER).
  • Density functional theory (DFT) : Calculate Gibbs free energy of aggregation to predict critical micelle concentrations (CMC).
  • Experimental validation : Compare predicted CMC with dynamic light scattering (DLS) measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.